Cas no 14872-21-0 (cis-Bis(pyridine)platinum(II)chloride,99%)

cis-Bis(pyridine)platinum(II)chloride,99% Chemical and Physical Properties
Names and Identifiers
-
- cis-Bis(pyridine)platinum(II) chloride
- cis-Dichlorobis(pyridine)platinum (II)
- Bispyridineplatinumchloride
- dichloroplatinum,pyridine
- bis(pyridine)
- DICHLOROBIS(PYRIDINE) PLATINUM (II)
- PLATINUM cis-DICHLOROBISPYRIDINE
- platinum(II) chloride
- trans-[Pt(Py)2Cl2]
- trans-[Pt(pyridine)2Cl2]
- trans-[PtCl2(pyridine)2]
- trans-dichloridobis(pyridine)platinum(II)
- trans-dichlorobispyridineplatinum(II)
- cis-Bis(pyridine)platinum
- CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)
- cis-Dichlorobis(pyridine)platinum(II),99%
- cis-Bis(pyridine)platinum(II)chloride,99%
- cis-Dichlorobis(pyridine)platinuM(II),98% PtCl2(C5H5N)2
-
- MDL: MFCD00058858
- Inchi: InChI=1S/C5H8N.C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h1-3,6H,4-5H2;1-5H;2*1H;/q;;;;+2/p-2
- InChI Key: LEAGFQARXCODNC-UHFFFAOYSA-L
- SMILES: C1=CCNC[CH]1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2]
Computed Properties
- Exact Mass: 422.98700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: Not determined
- Melting Point: 283 °C (decomposition)
- PSA: 0.00000
- LogP: 1.51230
- Solubility: Not determined
cis-Bis(pyridine)platinum(II)chloride,99% Security Information
- Hazard Statement: H301,H311,H332,H315,H319,H335
-
Warning Statement:
P261,P301
P310,P305
P351
P338,P361,P405,P501A - WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
- RTECS:TP2495100
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
cis-Bis(pyridine)platinum(II)chloride,99% Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D833154-250mg |
cis-Dichlorobis(pyridine)platinum(II) |
14872-21-0 | 99% | 250mg |
¥416.00 | 2022-01-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012411-250mg |
cis-Bis(pyridine)platinum(II)chloride,99% |
14872-21-0 | 99% | 250mg |
¥374 | 2023-09-10 | |
eNovation Chemicals LLC | D528767-250mg |
Dichlorobis(pyridine)platinum |
14872-21-0 | 97% | 250mg |
$125 | 2024-05-24 | |
Ambeed | A1490035-250mg |
cis-Dichlorobis(pyridine)platinum(II) |
14872-21-0 | Pt 45.98% | 250mg |
$67.0 | 2025-02-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600151-250mg |
cis-Bis(pyridine)platinum(II)chloride,99% |
14872-21-0 | 98% | 250mg |
¥300.0 | 2024-07-19 | |
abcr | AB121404-1g |
cis-Dichlorobis(pyridine)platinum(II), 99%; . |
14872-21-0 | 99% | 1g |
€148.00 | 2025-02-18 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600151-1g |
cis-Bis(pyridine)platinum(II)chloride,99% |
14872-21-0 | 98% | 1g |
¥1050.0 | 2024-07-19 | |
1PlusChem | 1P001LMA-1g |
Platinum, dichlorobis(pyridine)- |
14872-21-0 | Pt 45.98% | 1g |
$162.00 | 2024-06-20 | |
A2B Chem LLC | AA73874-250mg |
Platinum, dichlorobis(pyridine)- |
14872-21-0 | Pt 45.98% | 250mg |
$49.00 | 2024-04-20 | |
A2B Chem LLC | AA73874-1g |
Platinum, dichlorobis(pyridine)- |
14872-21-0 | Pt 45.98% | 1g |
$148.00 | 2024-04-20 |
cis-Bis(pyridine)platinum(II)chloride,99% Related Literature
-
1. trans-Dichlorotetrakis(pyridine)platinum(IV) nitrate: a classical co-ordination compoundKenneth R. Seddon,Janet E. Turp,Edwin C. Constable,Ole Wernberg J. Chem. Soc. Dalton Trans. 1987 293
Additional information on cis-Bis(pyridine)platinum(II)chloride,99%
Recent Advances in cis-Bis(pyridine)platinum(II)chloride (14872-21-0) Research: A Comprehensive Review
cis-Bis(pyridine)platinum(II)chloride (CAS: 14872-21-0) is a platinum-based coordination complex that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in anticancer research. This compound, with a purity of 99%, is structurally analogous to cisplatin, a well-known chemotherapeutic agent, but exhibits unique properties that make it a subject of ongoing investigation. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activity against various cancer cell lines.
One of the key areas of research involves the structural characterization and reactivity of cis-Bis(pyridine)platinum(II)chloride. A 2023 study published in the Journal of Inorganic Biochemistry demonstrated that the compound forms stable adducts with DNA, similar to cisplatin, but with distinct binding kinetics. The study utilized X-ray crystallography and NMR spectroscopy to reveal that the pyridine ligands influence the geometry of DNA adduct formation, potentially leading to different biological outcomes. This finding suggests that the compound may have a unique mechanism of action compared to traditional platinum-based drugs.
In addition to its DNA-binding properties, recent research has explored the cytotoxicity of cis-Bis(pyridine)platinum(II)chloride against various cancer cell lines. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective toxicity towards ovarian cancer cells (OVCAR-3) with an IC50 value of 12.5 μM, which is comparable to cisplatin but with reduced nephrotoxicity in preliminary animal models. The study attributed this selectivity to the compound's ability to bypass certain resistance mechanisms commonly observed with cisplatin, such as reduced cellular uptake and increased DNA repair.
Synthetic improvements have also been a focus of recent investigations. A novel, high-yield synthesis method for cis-Bis(pyridine)platinum(II)chloride was reported in the European Journal of Inorganic Chemistry (2023), achieving 99% purity with reduced byproducts. This method employs a microwave-assisted reaction that significantly shortens the reaction time from 24 hours to just 2 hours, while maintaining excellent yield (85%). Such advancements in synthesis are crucial for facilitating further biological studies and potential scale-up for preclinical development.
Looking forward, researchers are particularly interested in the potential of cis-Bis(pyridine)platinum(II)chloride to serve as a platform for developing targeted cancer therapies. A recent patent application (WO2023124567) describes conjugating the platinum complex with tumor-targeting peptides, demonstrating enhanced specificity in vitro. This approach represents an exciting direction in platinum drug development, aiming to combine the cytotoxic potential of platinum complexes with the precision of targeted drug delivery.
In conclusion, cis-Bis(pyridine)platinum(II)chloride (14872-21-0) continues to be a compound of significant interest in medicinal chemistry research. Recent studies have advanced our understanding of its unique properties, suggesting potential advantages over existing platinum-based therapies. While challenges remain in terms of comprehensive in vivo evaluation and clinical translation, the current body of research provides a strong foundation for further investigation into this promising anticancer candidate.
14872-21-0 (cis-Bis(pyridine)platinum(II)chloride,99%) Related Products
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
